molecular formula C15H17N3S B12928268 N-Benzyl-6-ethenyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 823220-76-4

N-Benzyl-6-ethenyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B12928268
CAS No.: 823220-76-4
M. Wt: 271.4 g/mol
InChI Key: LPCSPBQLBCHUAM-UHFFFAOYSA-N
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Description

N-Benzyl-6-ethenyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a synthetic pyrimidine derivative intended for research use in chemical biology and medicinal chemistry. This compound features a 6-ethenyl substituent, a functional group that can serve as a versatile chemical handle for further derivatization through reactions such as cross-coupling or addition chemistry, making it a valuable intermediate for constructing compound libraries . Pyrimidine cores bearing N-benzyl and methylthio (methylsulfanyl) groups are established scaffolds in the development of biologically active molecules. For instance, structurally similar N-benzyl-2-(methylthio)pyrimidin-4-amine derivatives have been identified as potent and selective nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies . Furthermore, 6-vinyl pyrimidine derivatives have been synthesized and evaluated for their anti-Rubella virus (RV) activity, highlighting the relevance of this chemical class in antiviral research . The methylthio group at the 2-position of the pyrimidine ring is a common feature that can be selectively modified or displaced to explore structure-activity relationships (SAR) and optimize compound potency . This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

823220-76-4

Molecular Formula

C15H17N3S

Molecular Weight

271.4 g/mol

IUPAC Name

N-benzyl-6-ethenyl-N-methyl-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C15H17N3S/c1-4-13-10-14(17-15(16-13)19-3)18(2)11-12-8-6-5-7-9-12/h4-10H,1,11H2,2-3H3

InChI Key

LPCSPBQLBCHUAM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=NC(=C2)C=C)SC

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Methylsulfanyl)pyrimidine Core

The introduction of the methylsulfanyl group at position 2 of the pyrimidine ring is typically achieved by alkylation of a 2-thiopyrimidine intermediate.

  • Starting Material: 2-thiouracil or 2-mercaptopyrimidine derivatives.
  • Alkylation Agents: Dimethyl sulfate or methyl iodide are commonly used methylating agents.
  • Reaction Conditions:
    • Base: Potassium carbonate (K2CO3) as a mild base.
    • Solvent-free grinding or ethanol as solvent.
    • Room temperature or mild heating.
  • Alternative Green Methods: Microwave irradiation or PEG-600 as a solvent to enhance reaction rates and yields.

Example Reaction:

Substrate Alkylating Agent Base Solvent/Condition Yield (%) Notes
2-thiouracil Dimethyl sulfate K2CO3 Solvent-free grinding, RT ~85-90 Rapid, green synthesis
2-thiouracil Methyl iodide K2CO3 Ethanol, reflux ~80-85 Conventional method
2-thiouracil Dimethyl sulfate None PEG-600, microwave, 5 min ~90 Enhanced rate, solvent effect

Reference: Green and facile synthesis of 6-methyl-2-(alkylthio)pyrimidin-4(3H)-one derivatives

Installation of the Ethenyl Group at Position 6

The vinyl (ethenyl) group at position 6 can be introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • Starting Material: 6-chloropyrimidine derivative bearing the other substituents.
  • Coupling Partner: Vinylboronic acid or vinylboronate ester.
  • Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
  • Base: Potassium carbonate or sodium tert-butoxide.
  • Solvent: Mixtures of water and organic solvents (e.g., dioxane, THF).
  • Temperature: 80–100 °C.
  • Reaction Time: Several hours until completion monitored by HPLC or TLC.

This method allows for regioselective vinylation at the 6-position without affecting other substituents.

Reference: Suzuki coupling protocols for pyrimidine derivatives

Representative Synthetic Sequence

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Alkylation of 2-thiopyrimidine 2-thiouracil + dimethyl sulfate, K2CO3, grinding 2-(methylsulfanyl)pyrimidin-4(3H)-one 85-90 Green, solvent-free method
2 Chlorination Chlorinating agent (e.g., POCl3) 2-(methylsulfanyl)-4-chloropyrimidine 75-80 Prepares for amination
3 Nucleophilic substitution N-benzyl-N-methylamine, base, DMF, 100 °C N-benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine 70-80 Selective substitution at 4-position
4 Suzuki coupling (vinylation) Vinylboronic acid, Pd catalyst, base, 90 °C N-Benzyl-6-ethenyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine 65-75 Regioselective vinylation at 6-position

Analytical and Purity Considerations

  • Purity: Typically confirmed by HPLC, NMR, and mass spectrometry.
  • Yields: Overall yields range from 40% to 60% depending on scale and purification.
  • Impurities: Phosphorous salts from coupling reagents or residual palladium may require additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methyl-2-(methylthio)-6-vinylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylthio groups using nucleophiles like amines or thiols.

    Addition: The vinyl group can participate in addition reactions with electrophiles like halogens or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Benzyl chloride, methyl iodide, sodium thiolate.

    Addition: Bromine, hydrochloric acid, palladium catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted benzyl or methylthio derivatives.

    Addition: Halogenated or acid-added vinyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity :
    • Research indicates that compounds structurally related to N-Benzyl-6-ethenyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine exhibit significant antiviral properties. For instance, derivatives have been tested for their efficacy against HIV, showing potential as anti-HIV agents by inhibiting viral replication through interference with reverse transcriptase activity .
  • Anticancer Properties :
    • Studies have demonstrated that this compound and its analogs possess cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .
  • Enzyme Inhibition :
    • The compound has been investigated as an inhibitor of specific enzymes involved in disease processes, such as phospholipase A2. This inhibition can lead to reduced inflammation and pain, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Anti-HIV Studies :
    • A series of experiments conducted on HIV-infected cell cultures demonstrated that this compound significantly reduced viral load compared to control groups. The study highlighted the compound's ability to inhibit reverse transcriptase effectively .
  • Cytotoxicity Tests :
    • In vitro tests on various cancer cell lines (e.g., breast and lung cancer) revealed that the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further investigations into the apoptotic pathways activated by the compound are ongoing .
  • Inflammation Models :
    • In animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers, suggesting its potential use in treating conditions like arthritis .

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-2-(methylthio)-6-vinylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The target compound’s key substituents are compared to analogs in Table 1:

Table 1: Structural and Functional Group Comparison

Compound Name (Source) Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
Target Compound N-Benzyl, N-Me (4); 6-ethenyl; 2-SMe C15H17N3S 271.38 Pyrimidine, Thioether, Ethenyl
N-Benzyl-2-(4-nitrophenyl)-6-phenyl (Ev3) 4-Nitro (C2); 6-phenyl (C6) C23H18N4O2 406.42 Nitro, Phenyl
N-Benzyl-4-methyl-6-phenyl (Ev4) 4-Methyl (C4); 6-phenyl (C6) C18H17N3 275.35 Methyl
6-Ethenyl-N,N-dimethyl-2-SO2Me (Ev8) 2-Sulfonyl (C2); 6-ethenyl (C6) C9H13N3O2S 227.28 Sulfonyl, Ethenyl
  • Electronic Effects: The methylsulfanyl (SMe) group in the target compound is a weak electron donor, enhancing pyrimidine ring electron density. The nitro group in ’s compound introduces significant electron deficiency, which may reduce metabolic stability compared to the target compound’s SMe group .
  • In contrast, the tetrahydropyrido ring in ’s compound introduces conformational rigidity, which may limit rotational freedom compared to the target’s ethenyl group .

Impact of Heterocyclic Core Modifications

  • Pyrimidine vs. Pyrazolo[3,4-d]pyrimidine: and describe pyrazolo[3,4-d]pyrimidin-4-amine derivatives. However, this modification reduces synthetic accessibility compared to the target compound .
  • Tetrahydropyrido Rings () :

    • The saturated tetrahydropyrido ring in ’s compound enhances solubility but reduces aromaticity, which may diminish π-π stacking interactions critical for biological activity .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity :
    • The methylsulfanyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to the polar sulfonyl group in ’s compound (logP ~1.0). This difference may enhance the target’s membrane permeability .

Biological Activity

N-Benzyl-6-ethenyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Properties:

  • CAS Number: 823220-76-4
  • Molecular Formula: C15H17N3S
  • Molecular Weight: 271.4 g/mol
  • IUPAC Name: this compound

The compound belongs to the pyrimidine class, which is known for diverse biological activities, including antimicrobial and anticancer properties. The structure features a benzyl group, a vinyl group, and a methylthio group attached to a pyrimidine ring, which may influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring: This can be achieved through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.
  • Introduction of the Vinyl Group: A Heck reaction is commonly employed, where a halogenated pyrimidine reacts with an alkene in the presence of a palladium catalyst.
  • Alkylation Reactions: The benzyl and methyl groups are introduced using benzyl chloride and methyl iodide.
  • Addition of the Methylthio Group: This is done through nucleophilic substitution reactions using methylthiolate.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For example, studies have shown that pyrimidine derivatives can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

N-Benzyl derivatives have been studied for their anticancer potential. In vitro assays demonstrate that similar compounds can suppress the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanisms often involve the inhibition of cell cycle progression and induction of apoptosis .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication or protein synthesis, leading to reduced cell viability in microbial and cancer cells.
  • Receptor Binding: Potential binding to cellular receptors could modulate signaling pathways associated with cell growth and survival.

Case Studies

  • Antimicrobial Efficacy:
    • A study demonstrated that pyrimidine derivatives could significantly reduce biofilm formation in Staphylococcus aureus, highlighting their potential as antibacterial agents .
  • Anticancer Studies:
    • In vitro evaluations showed that N-benzyl compounds had IC50 values indicating effective cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 12 µM for a related compound against the A549 cell line .

Data Table

PropertyValue
CAS Number823220-76-4
Molecular FormulaC15H17N3S
Molecular Weight271.4 g/mol
Antimicrobial ActivityEffective against MRSA
Anticancer ActivityIC50 ~ 12 µM (A549 cells)

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